
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, stereochemistry, and overall molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, refractive index, specific rotation, etc. These properties can be determined using various analytical techniques .Scientific Research Applications
Asymmetric/Green Synthesis
Chiral amines are crucial in asymmetric synthesis, which is the process of creating compounds with specific three-dimensional arrangements. They can also be used in green chemistry applications, where the goal is to reduce waste and avoid harmful substances .
Heterogeneous Catalytic Systems
These compounds can be used to develop heterogeneous catalytic systems that facilitate the synthesis of chiral amines and amides. This is important for creating catalysts that can be easily separated from the reaction mixture and reused .
Organocatalysts for Asymmetric Catalysis
Chiral amines and amides serve as organocatalysts in asymmetric catalysis, which is used to increase the efficiency of chemical reactions and produce enantiomerically pure products .
Encapsulation in Porous Materials
Chiral amines can be encapsulated within porous materials, which then can be used for various catalytic applications. This encapsulation can enhance stability and reusability of the catalysts .
Bioconversion Systems
In bioconversion systems, chiral amines play a role in the transformation of substrates into more valuable products through biological means, such as using enzymes or microorganisms .
Pharmaceutical Applications
Chiral amines are components of many pharmaceuticals. Their synthesis and application are crucial for developing active pharmaceutical ingredients with the desired chirality, which can significantly affect the drug’s efficacy and safety .
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are usually determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose at which 50% of subjects die). Safety data sheets (SDS) often provide information on the hazards, safe handling, and storage of the compound .
Future Directions
properties
IUPAC Name |
(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBHXVWIQBARN-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



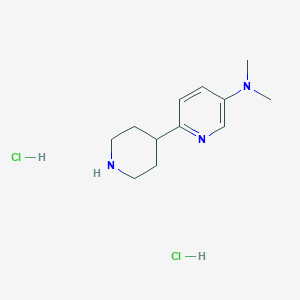
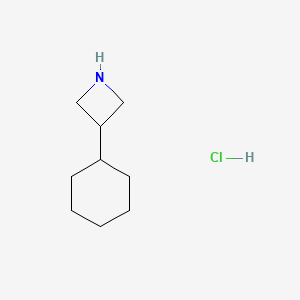
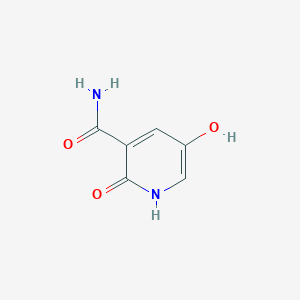

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
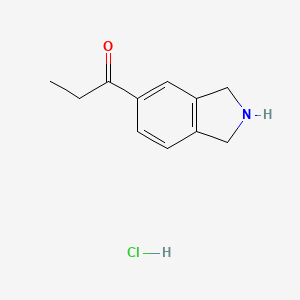
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
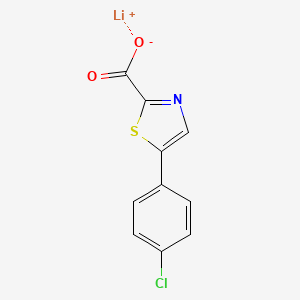
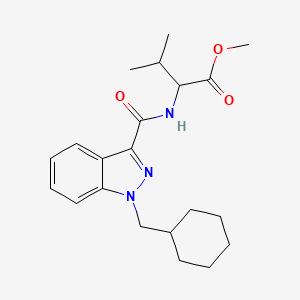

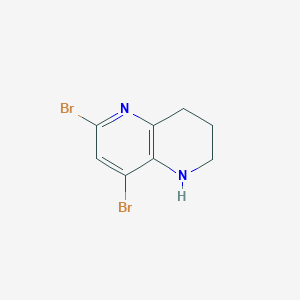

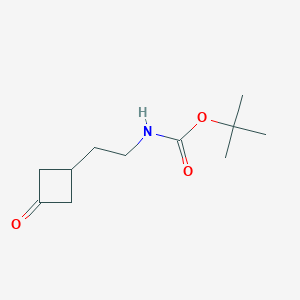
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)